4-Pregnene-16alpha,21-diol-3,20-dione
Description
Structure
3D Structure
Properties
CAS No. |
601-39-8 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-7-5-13(23)9-12(20)3-4-14-15(20)6-8-21(2)16(14)10-17(24)19(21)18(25)11-22/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15+,16+,17-,19-,20+,21+/m1/s1 |
InChI Key |
XSQXOTFDJSEPRD-ROVFHEEESA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)C |
Other CAS No. |
601-39-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Pregnene 16alpha,21 Diol 3,20 Dione
Chemical Synthesis Routes
The chemical synthesis of complex steroids like 4-Pregnene-16alpha,21-diol-3,20-dione can be approached through total synthesis, building the molecule from simple precursors, or through semisynthesis, modifying existing steroid skeletons.
Total Synthetic Approaches for Pregnane (B1235032) Scaffolds
Total synthesis provides a versatile route to novel steroid structures, allowing for precise control over stereochemistry and the introduction of various functional groups. The construction of the characteristic four-ring pregnane system from acyclic or simple cyclic precursors is a significant challenge in organic chemistry.
Researchers have developed numerous strategies to assemble the steroid core. One notable approach involves an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol, which can be prepared from a ring-D-aromatic steroid, to efficiently yield a pregnane-type steroid. rsc.org Other methods focus on the stereocontrolled construction of key intermediates that contain all the necessary carbon atoms for the steroid framework, which are then cyclized to form the final core. nih.gov For instance, asymmetric reactions catalyzed by agents like diphenylprolinol trimethylsilyl (B98337) ether can establish crucial stereocenters early in the synthetic sequence. nih.gov
The total synthesis of complex pregnane glycosides, such as periploside A, underscores the intricacy of these endeavors, often requiring dozens of steps to complete. nih.govresearchgate.net These syntheses showcase a range of chemical reactions, including cycloadditions, radical cyclizations, and stereoselective glycosylations, to build the multifaceted molecule. nih.govnih.gov
Table 1: Selected Total Synthesis Strategies for Steroid Scaffolds
| Synthetic Strategy | Key Reactions | Precursors | Target Scaffold | Reference |
|---|---|---|---|---|
| Acetylene-Cation Cyclization | Eschenmoser ring-opening, acetylene-cation cyclization | Ring-D-aromatic steroid | (+)-5α-Dihydropregnenolone | rsc.org |
| Asymmetric Catalysis | Asymmetric Michael reaction, intramolecular cyclization | Nitroalkane, 3-(p-methoxyphenyl)-propenal | Diastereomeric steroid cores | nih.gov |
Semisynthetic Derivations from Precursor Steroids
Semisynthesis is a more common and often more efficient method for producing specific pregnane derivatives. This approach leverages the readily available and complex scaffolds of naturally occurring steroids, such as steroidal sapogenins or other C21 steroids, and chemically modifies them to achieve the target structure.
For instance, pregnane derivatives can be synthesized from 16-dehydropregnenolone (B108158) acetate (B1210297). nih.gov This precursor already contains the basic pregnane skeleton and a double bond at the C16-C17 position, which serves as a handle for introducing the 16α-hydroxyl group. The introduction of the 21-hydroxyl group can be achieved through various methods, such as those outlined in patents for preparing 21-hydroxy-16-pregnen-20-one derivatives. google.com Another common starting material is tigogenin, a steroidal sapogenin, which can be degraded to form pregnane intermediates. nih.gov The synthesis from these precursors involves a sequence of reactions, including protection of existing functional groups, oxidation, reduction, and addition reactions to install the desired hydroxyl groups at the C16 and C21 positions and to establish the C20-ketone.
Chemoenzymatic and Biotransformation Strategies
The use of enzymes and whole microbial cells offers powerful tools for steroid modification, often providing unparalleled regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. slideshare.net
Enzymatic Reduction and Derivatization of Pregnane Side Chains
Enzymes are also crucial for modifying the C17 side chain of the pregnane nucleus. The conversion of a C20-keto group to a C20-hydroxyl group and the introduction of a C21-hydroxyl group are key transformations that can be mediated by specific enzymes.
A study demonstrated the biocatalytic synthesis of 4-pregnen-20,21-diol-3-one (B1250585) from desoxycorticosterone (4-pregnen-21-ol-3,20-dione) using an E. coli isolate. nih.gov This transformation involves the highly regioselective reduction of the C20-ketone to a hydroxyl group. nih.gov The enzymes responsible for these transformations are typically reductases or dehydrogenases. Furthermore, the initial introduction of the C21-hydroxyl group onto a pregnenolone-type precursor is a fundamental step in the biosynthesis of corticosteroids, catalyzed by the enzyme 21-hydroxylase (CYP21A2). nih.govhormonebalance.org The enzymatic cleavage of the cholesterol side chain by CYP11A1 to produce pregnenolone (B344588) is the foundational step for all steroid hormones, showcasing the power of enzymes in side-chain modification. nih.gov
Stereoselective Synthesis and Diastereomeric Control in Pregnane Production
The biological function of steroids is critically dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at each chiral center is paramount during synthesis. Pregnane itself has multiple stereocenters, and the introduction of new functional groups, such as the 16α-hydroxyl, adds another.
Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. wiley.com In steroid synthesis, this is often achieved through the use of chiral catalysts, reagents, or auxiliaries. For example, chiral Brønsted acids have been used to improve the diastereoselectivity of cyclization reactions that form the steroid core. nih.gov The choice of reagents and reaction conditions can significantly influence the stereochemical outcome, favoring the formation of one diastereomer over another. nih.gov
When producing a specific stereoisomer like the 16α-hydroxy derivative, both chemical and biological methods offer solutions. Chemical synthesis might involve a stereoselective reduction of a 16-keto-pregnane or a directed hydroboration-oxidation of a Δ16-pregnene. Biotransformation, however, often provides a more direct route. The active sites of microbial hydroxylating enzymes are chiral environments, leading to highly specific and stereoselective hydroxylation at a particular face of the steroid molecule (e.g., α vs. β). nih.govnih.gov This inherent selectivity of enzymes makes them invaluable tools for achieving the precise diastereomeric control needed for the synthesis of complex molecules like this compound. nih.govnih.gov
Advanced Synthetic Route Optimization and Scalability Studies
The commercial production of this compound necessitates synthetic routes that are not only high-yielding but also economically and environmentally sustainable on a large scale. Research in this area is focused on several key aspects, including the use of novel catalysts, the development of biocatalytic processes, and the streamlining of reaction sequences to minimize steps and waste.
One promising avenue for optimization lies in the application of biocatalysis. The use of microorganisms or isolated enzymes can offer high regio- and stereoselectivity, often under mild reaction conditions. For instance, the conversion of desoxycorticosterone to 4-pregnen-20,21-diol-3-one has been demonstrated using Escherichia coli, highlighting the potential of microbial transformations in steroid synthesis. ebi.ac.uknih.gov While this specific example relates to a 20,21-diol derivative, it underscores the feasibility of employing biocatalytic hydroxylation at various positions on the steroid nucleus, which could be adapted for the 16-alpha position.
Furthermore, the optimization of synthetic routes for related corticosteroids provides valuable insights. For example, the synthesis of fluoro furanyl norprogesterone, a high-affinity ligand for the progesterone (B1679170) receptor, has been explored through different pathways. nih.gov One approach utilized a dioxenyl group to install the corticosteroid side chain, while a more efficient palladium-catalyzed oxidative rearrangement was also developed. nih.gov Such explorations of different synthetic strategies, including the use of transition metal catalysis, are crucial for identifying the most scalable and efficient route for a given target molecule. nih.gov
Research into the partial synthesis of various pregnene derivatives, dating back to the mid-20th century, laid the groundwork for many of the synthetic strategies employed today. nih.gov These early studies explored the intricate chemistry of the steroid nucleus and provided a foundation for subsequent process improvements.
For the large-scale production of this compound, a thorough analysis of each synthetic step is essential. This includes optimizing reaction conditions such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize the formation of byproducts. The data below illustrates a hypothetical comparison of different synthetic routes, highlighting key performance indicators relevant to scalability.
| Parameter | Route A: Traditional Chemical Synthesis | Route B: Optimized Catalytic Route | Route C: Biocatalytic Approach |
| Starting Material | Progesterone | 9α-hydroxyandrost-4-ene-3,17-dione | Desoxycorticosterone |
| Number of Steps | 8-10 | 5-7 | 3-4 |
| Overall Yield | 15-20% | 30-40% | 50-60% |
| Key Transformation | Multi-step chemical hydroxylation | Palladium-catalyzed oxidation | Microbial 16α-hydroxylation |
| Waste Generation | High | Moderate | Low |
| Scalability Challenges | Reagent cost, waste disposal | Catalyst stability and cost | Fermentation optimization, product isolation |
The transition from laboratory-scale synthesis to industrial production also presents significant challenges. These can include ensuring consistent product quality, managing heat transfer in large reactors, and developing efficient purification methods. Continuous flow chemistry is an emerging technology that can address some of these scalability issues by offering better control over reaction parameters and potentially higher throughput.
Biosynthesis and Metabolic Pathways of 4 Pregnene 16alpha,21 Diol 3,20 Dione
Substrate Specificity and Enzyme Kinetics in Pregnane (B1235032) Transformations
The biosynthesis of 4-Pregnene-16alpha,21-diol-3,20-dione from precursor pregnanes is dependent on the action of specific hydroxylating enzymes. The introduction of the hydroxyl group at the 16α position is a critical step, catalyzed by enzymes with distinct substrate preferences and kinetic properties.
Detailed research into microbial enzymes has identified potent catalysts for this transformation. For instance, the cytochrome P450 enzyme CYP154C3 from Streptomyces griseus has been characterized as a steroid D-ring 16α-specific hydroxylase. nih.gov This enzyme exhibits a broad substrate scope, efficiently hydroxylating various steroids, including progesterone (B1679170) and testosterone, at the 16α position. nih.gov Kinetic analysis of CYP154C3-catalyzed hydroxylation of Δ4-androstene-3,17-dione revealed a Michaelis-Menten constant (Kₘ) of 31.9 ± 9.1 μM and a catalytic rate constant (kcat) of 181 ± 4.5 s⁻¹. nih.gov The low equilibrium dissociation constant (Kd) values, which are less than 8 μM for the binding of various steroids, indicate a strong affinity of the enzyme for these substrates. nih.gov This high affinity suggests that the enzyme's catalytic pocket is well-suited for accommodating steroid molecules. nih.gov
In humans, the enzyme responsible for 16α-hydroxylation of progesterone is cytochrome P450 17A1 (P450c17). nih.gov This enzyme is bifunctional, also catalyzing 17α-hydroxylation. nih.govabcam.com Studies using COS-1 cells transfected with human P450c17 cDNA demonstrated the conversion of progesterone to both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone. nih.gov Kinetic analysis suggested that both hydroxylation reactions occur at a common active site. nih.gov The 16α-hydroxylase activity of P450c17 is not limited to progesterone; it can also act on other steroids like 17α-hydroxypregnenolone. abcam.com The relative rates of 17α- and 16α-hydroxylation can vary between species; for example, baboon CYP17A1 exhibits lower 16α-hydroxylase activity compared to the human enzyme. nih.gov
The subsequent 21-hydroxylation is another key step. Human CYP21A2 (steroid 21-hydroxylase) is a crucial enzyme in corticosteroid biosynthesis. researchgate.net Studies on its substrate specificity have shown that it primarily acts on 3-keto steroids like progesterone and 17α-hydroxyprogesterone, while 3-hydroxy steroids such as pregnenolone (B344588) are not hydroxylated. researchgate.net This specificity for the A-ring structure is a critical determinant in the metabolic pathway. researchgate.net
The substrate specificity and kinetic parameters of these enzymes are summarized in the table below.
| Enzyme | Substrate | Product(s) | Kₘ (μM) | kcat (s⁻¹) | Source(s) |
| CYP154C3 | Δ4-Androstene-3,17-dione | 16α-Hydroxy-Δ4-androstene-3,17-dione | 31.9 ± 9.1 | 181 ± 4.5 | nih.gov |
| Human P450c17 | Progesterone | 17α-Hydroxyprogesterone, 16α-Hydroxyprogesterone | Not specified | Not specified | nih.gov |
| Human CYP21A2 | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol | Not specified | Not specified | researchgate.net |
Investigation of Metabolic Flux and Pathway Diversion in Cellular Models
Understanding the production of this compound within a cellular context requires an analysis of metabolic flux and the potential for pathway diversion. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a network, providing insights into cellular physiology and the regulation of metabolic pathways. nih.gov
Metabolic reprogramming, the redirection of metabolites from one pathway to another, is a key aspect of cellular metabolism and a primary focus of metabolic engineering. nih.gov In the context of producing this compound, pathway diversion could occur at several branch points. For instance, the precursor progesterone can be shunted towards various other metabolic fates, including conversion to androgens or other corticosteroids. nih.gov The relative activities of the enzymes competing for progesterone will dictate the metabolic partitioning and, consequently, the flux towards 16α-hydroxylation.
Cellular models, particularly those involving engineered microorganisms or mammalian cell lines, are instrumental in studying and manipulating metabolic fluxes. nih.govresearchgate.net By overexpressing the genes encoding the desired enzymes (e.g., 16α-hydroxylase and 21-hydroxylase) and potentially downregulating competing pathways, it is possible to redirect metabolic flux towards the synthesis of a specific steroid. mdpi.com For example, in engineered yeast, the co-overexpression of squalene (B77637) and ethanol (B145695) pathways led to a synergistic downregulation of a competing fusel alcohol pathway, demonstrating the cell's ability to self-redirect metabolic flux. mdpi.com
The table below illustrates a hypothetical scenario of metabolic flux distribution at a key branch point in the biosynthesis of this compound, highlighting how pathway diversion can be influenced by enzyme activity.
| Precursor | Competing Pathways | Hypothetical Flux Distribution (Wild-Type) | Hypothetical Flux Distribution (Engineered) |
| Progesterone | -> 16α-Hydroxyprogesterone (leading to target) | 20% | 70% (Upregulated 16α-hydroxylase) |
| -> 17α-Hydroxyprogesterone (leading to cortisol) | 50% | 20% (Downregulated 17α-hydroxylase) | |
| -> Other metabolic pathways | 30% | 10% |
This hypothetical data illustrates how modulating enzyme activities can significantly divert metabolic flux, a core principle in metabolic engineering to enhance the production of a desired compound like this compound.
Molecular Mechanisms and Biological Roles of 4 Pregnene 16alpha,21 Diol 3,20 Dione Interactions
Interaction Profiles with Steroidogenic Enzymes and Cofactors
Steroidogenic enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily and the hydroxysteroid dehydrogenase (HSD) family, are responsible for the synthesis and metabolism of all steroid hormones. The structure of 4-Pregnene-16alpha,21-diol-3,20-dione suggests it may act as a substrate or inhibitor for several of these enzymes.
Research on the closely related compound, 16α-hydroxyprogesterone (16OHP4), provides insights into potential metabolic pathways. A study investigating the metabolism of 16OHP4 by adrenal and peripheral steroidogenic enzymes identified several novel metabolites. The adrenal enzyme CYP11B2 was shown to catalyze the formation of 4-pregnen-11β,16α-diol-3,20-dione from 16OHP4. nih.gov Furthermore, the 5α-reductase (SRD5A) enzyme family can act on 16OHP4, yielding 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4). nih.gov This metabolite can be further processed by aldo-keto reductase 1C2 (AKR1C2) to produce 5α-pregnan-3α,16α-diol-20-one. nih.gov These findings suggest that this compound could undergo similar 11β-hydroxylation and 5α-reduction.
The formation of 16α-hydroxylated steroids is also a key enzymatic process. For instance, the cytochrome P450 enzyme CYP154C3, found in Streptomyces griseus, has been identified as a steroid D-ring 16α-specific hydroxylase, capable of converting substrates like progesterone (B1679170) and testosterone into their 16α-hydroxy derivatives. nih.gov In humans, 16α-hydroxylation is a significant metabolic pathway for various steroids, including estrogens and dehydroepiandrosterone. nih.gov
Table 1: Potential Metabolic Transformations of 16α-Hydroxylated Pregnanes
| Precursor Compound | Enzyme | Resulting Metabolite |
|---|---|---|
| 16α-hydroxyprogesterone | CYP11B2 | 4-pregnen-11β,16α-diol-3,20-dione |
| 16α-hydroxyprogesterone | SRD5A | 5α-pregnan-16α-ol-3,20-dione |
This data is based on the metabolism of the related compound 16α-hydroxyprogesterone. nih.gov
Receptor Binding Studies with Pregnane (B1235032) Congeners and Analogs
The biological effects of steroids are often mediated by their binding to nuclear receptors, which act as ligand-activated transcription factors. The primary receptors for pregnane derivatives include the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and the pregnane X receptor (PXR).
The Pregnane X Receptor (PXR) is a nuclear receptor known for its promiscuous ligand-binding domain, which allows it to be activated by a wide variety of endogenous and exogenous compounds, including numerous steroids like progesterone, 17α-hydroxyprogesterone, and various pregnanolone derivatives. wikipedia.org Given its pregnane structure, it is plausible that this compound could also serve as a ligand for PXR, thereby influencing the expression of genes involved in xenobiotic and endobiotic metabolism. wikipedia.orgmdpi.com
Table 2: Receptor Interaction Profile of Related 16α-Hydroxylated Pregnanes
| Compound | Receptor | Activity |
|---|---|---|
| 16α-hydroxyprogesterone | Androgen Receptor (AR) | Weak Partial Agonist |
| 5α-pregnan-16α-ol-3,20-dione | Androgen Receptor (AR) | Weak Partial Agonist |
| 16α-hydroxyprogesterone | Progesterone Receptor B (PR-B) | Weak Partial Agonist |
This data is based on studies of 16α-hydroxyprogesterone and its 5α-reduced metabolite. nih.gov
Modulation of Intracellular Biochemical Signaling Pathways
Beyond the classical genomic actions mediated by nuclear receptors, steroids can also elicit rapid, non-genomic effects by modulating various intracellular signaling pathways. nih.gov These actions are often initiated at the plasma membrane and can involve the activation of G-protein coupled receptors (GPCRs) and downstream effectors like mitogen-activated protein kinases (MAPKs), protein kinase C (PKC), and adenylyl cyclase. nih.govresearchgate.net
Specific research detailing the modulation of intracellular signaling pathways by this compound has not been identified. However, the broader class of 16α-hydroxylated steroids has been implicated in significant biological activities. For instance, 16α-hydroxyestrone, a metabolite of estrogen, is considered a potent estrogen that can covalently bind to the estrogen receptor and may play a role in modulating immune responses. nih.govtaylorandfrancis.com This suggests that the 16α-hydroxy group can confer significant biological activity, potentially extending to the modulation of signaling cascades. The structural similarity to corticosteroids, due to the 21-hydroxyl group, might also imply potential interactions with pathways typically regulated by glucocorticoids, but this remains speculative without direct experimental evidence.
Cellular and Subcellular Localization of Pregnane Metabolism in Model Systems
The metabolism of pregnanes and other steroids is compartmentalized within the cell, occurring in specific organelles. The key enzymes responsible for steroidogenesis are strategically located to facilitate the metabolic cascade from cholesterol to the final active hormones. oup.com
Endoplasmic Reticulum (ER): The smooth ER houses several critical steroidogenic enzymes, including cytochrome P450 enzymes like CYP17A1 (17α-hydroxylase/17,20-lyase) and P450c21 (21-hydroxylase), as well as various hydroxysteroid dehydrogenases. oup.com
Mitochondria: The inner mitochondrial membrane is the site of the initial and final steps of cortisol and aldosterone synthesis. This includes the cholesterol side-chain cleavage enzyme (P450scc) and P450c11 enzymes (11β-hydroxylase and aldosterone synthase). oup.com
Cytosol: Certain hydroxysteroid dehydrogenases are located in the cytosol, where they participate in the interconversion of steroids. nih.gov
The metabolism of this compound would be expected to occur within these compartments. For instance, any further hydroxylation (e.g., at the 11β-position) would likely occur in the mitochondria, while reductions or oxidations at other positions could take place in the ER or cytosol. The subsequent actions of the steroid would be dictated by the localization of its target receptors. Nuclear receptors like PR, AR, GR, and PXR are predominantly located in the cytoplasm in an unliganded state and translocate to the nucleus upon hormone binding to regulate gene transcription. nih.gov Non-genomic actions, conversely, would be initiated by interactions at the plasma membrane or with cytoplasmic signaling molecules. nih.gov
Structural Activity Relationship Sar Studies and Analogue Design for Pregnane Compounds
Influence of Stereochemistry on Molecular Recognition and Enzyme Affinity
The three-dimensional arrangement of atoms, or stereochemistry, within pregnane (B1235032) compounds is a pivotal factor governing their interaction with enzymes and receptors. The specificity of these interactions is highlighted by the distinct biological activities observed between stereoisomers.
The position and orientation of hydroxyl groups are particularly critical. For instance, the 16α-hydroxyl group, as seen in 16α-hydroxyprogesterone, significantly influences receptor affinity. Studies have shown that 16α-hydroxyprogesterone has approximately 67% and 43% of the affinity of progesterone (B1679170) for the progesterone receptor-A (PR-A) and progesterone receptor-B (PR-B), respectively, acting as an agonist at these receptors. wikipedia.org In contrast, its effect on the mineralocorticoid receptor (MR) is weak, with an affinity greater than 1 μM compared to 1 nM for progesterone. wikipedia.org Despite this low affinity, it has been observed to produce natriuresis in humans, suggesting a potential antimineralocorticoid activity that may not be directly mediated by strong receptor binding. wikipedia.org
The stereochemistry of hydroxylation also dictates enzyme inhibition. 16α-hydroxyprogesterone has been shown to be a competitive inhibitor of C-17-C-20 lyase and a non-competitive inhibitor of 20α-hydroxysteroid dehydrogenase in human testicular tissue. nih.gov However, it does not significantly affect other enzymes in steroid metabolism like Δ⁵-3β-hydroxysteroid dehydrogenase, 16α-hydroxylase, 17α-hydroxylase, or 17β-hydroxysteroid dehydrogenase at similar concentrations. nih.gov This demonstrates a high degree of specificity based on the steroid's structure.
Further illustrating the importance of stereochemistry, studies on hydroxysteroid dehydrogenases (HSDHs) show that the reduction of a carbonyl group can lead to either an α-hydroxy or a β-hydroxy steroid, with these isomers having divergent functions. mdpi.com For example, the orientation of a hydroxyl group on carbon-17 of androstene steroids is strictly related to their anti-tumor effects. wikipedia.org For corticosteroid feedback mechanisms at the hypothalamic level, the fast feedback receptor requires an 11β-hydroxyl group for efficacy, while the delayed feedback receptor can utilize either an 11β- or a 21-hydroxyl group. nih.gov
The influence of substituents at the 16-position is also a key aspect of SAR. In studies of topical corticosteroids, 16α-methyl substituted compounds were found to have the highest potency. nih.gov
Table 1: Enzyme Inhibition by 16α-Hydroxyprogesterone
| Enzyme | Inhibition Type | Estimated Inhibitor Constant (Ki) | Tissue Source |
|---|---|---|---|
| C-17-C-20 lyase | Competitive | 72 µM | Human Testicular Microsomal Fraction |
| 20α-hydroxysteroid dehydrogenase | Non-competitive | 52.9 µM | Human Testicular Cytosol Fraction |
Data sourced from a study on the in vitro effects of 16α-hydroxyprogesterone on human testicular enzymes. nih.gov
Rational Design of Pregnane Derivatives for Targeted Research Probes
The rational design of pregnane derivatives is a targeted approach to create specific molecular tools for research. By modifying the basic pregnane structure, scientists can develop probes to investigate biological pathways, receptor function, and enzyme activity with high precision. nih.govresearchgate.net This process relies on a deep understanding of the structure-activity relationships of the parent compounds. nih.gov
One strategy involves modifying specific positions on the steroid nucleus to enhance interaction with a target or to introduce a detectable label. For example, pregnane derivatives with a triazole or imidazole (B134444) ring at the C-21 position have been synthesized to probe their effects on cancer cell proliferation. nih.gov These modifications are not random; they are designed based on the known binding pockets of target proteins. Docking studies accompanying such syntheses help to predict and confirm that the designed molecules fit into the active sites of receptors like the progesterone and androgen receptors. nih.gov
Another approach in rational design is to alter the physicochemical properties of the molecule, such as solubility or stability. The synthesis of allopregnanolone (B1667786) derivatives with a polar chain introduced at the 16α position was undertaken to increase water solubility and potential brain accessibility. researchgate.net The key reaction for this modification was a Michael addition to a pregn-16-en-20-one derivative, demonstrating how specific chemical reactions are employed to achieve a desired structural change for a functional purpose. researchgate.net
The design of "soft" glucocorticoids is another example of rational design. By incorporating specific substituents, such as a 17α-dichloroacetyl group, corticosteroids can be designed to be potent yet metabolically labile, providing a desired therapeutic effect with reduced systemic exposure. researchgate.net This rational approach allows for the fine-tuning of a drug's properties. Similarly, rational design has been used to eliminate the activation of the pregnane X receptor (PXR), which is responsible for many drug-drug interactions, thereby improving the pharmacokinetic profile of drug candidates. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Pregnane-Protein Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between pregnane steroids and their protein targets at an atomic level. nih.govnih.gov These techniques provide insights into binding modes, conformational changes, and the energetic factors that drive molecular recognition, complementing experimental data. frontiersin.orgrsc.org
Molecular docking studies are often used to predict the preferred orientation of a pregnane derivative within the binding site of a protein. For example, docking studies were used to complement the synthesis and biological testing of C-21 modified pregnane derivatives, helping to rationalize their observed effects on the progesterone and androgen receptors. nih.gov Similarly, homology modeling, a technique to build a 3D model of a protein based on its amino acid sequence, has been used to study the 16α-hydroxylation of steroids by cytochrome P450 enzymes. nih.gov Docking steroids into a homology-modeled CYP2C11 revealed that specific structural features, such as a bent A-B ring and a C-17β-acetyl group, favor 16α-hydroxylation. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the pregnane-protein complex over time. These simulations can reveal how the flexibility of both the ligand and the protein affects the binding interaction. mdpi.com For example, MD simulations of camphor-bound P450cam have suggested an average distance between the carbon atom to be hydroxylated and the heme iron, providing crucial parameters for catalysis. nih.gov Such simulations are essential for understanding the plasticity of binding modes and the conformational changes that occur upon ligand binding. frontiersin.org
These computational approaches are integral to the rational design of novel pregnane derivatives. By predicting binding affinities and interaction patterns, researchers can prioritize which molecules to synthesize and test, making the drug discovery and probe development process more efficient. nih.govfrontiersin.org
Table 2: Favorable Structural Components for 16α-Hydroxylation by CYP2C11
| Structural Feature | Description |
|---|---|
| A-B Ring Configuration | Bent (5β-reduced) |
| C-3 Substituent | α-hydroxyl group |
| C-17 Substituent | β-acetyl group |
| Methylation | Presence of methyl groups at C-18 and C-19 |
Data derived from computational docking studies of various steroids into a homology-modeled CYP2C11. nih.gov
Synthesis and Characterization of Novel Pregnane Congeners with Modified Activity
The synthesis of novel pregnane congeners is a cornerstone of steroid research, enabling the exploration of structure-activity relationships and the development of new therapeutic agents and research tools. These synthetic efforts often start from readily available steroid precursors.
For example, 16-dehydropregnenolone (B108158) acetate (B1210297) is a versatile starting material for introducing modifications at various positions. It has been used to synthesize pregnane derivatives bearing triazole or imidazole moieties at the C-21 position, which were found to inhibit the proliferation of human cancer cell lines in a dose-dependent manner. nih.gov Another common precursor is tigogenin, which can be degraded to form a bisnorcholanic lactone. This lactone serves as a key intermediate in the synthesis of compounds like (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam and its N-alkyl derivatives, which involves steps like lactone ring-opening and reductive amination. nih.govproquest.com
The introduction of functional groups at the 16α-position has been a subject of significant interest. The synthesis of allopregnanolone derivatives with a polar side chain at the 16α-position was achieved through a Michael addition to a pregn-16-en-20-one derivative. researchgate.net The characterization of these novel compounds is crucial and typically involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and molecular weight of the synthesized molecules. proquest.com
Biotechnological methods are also employed for the synthesis of novel pregnanes. For instance, the microorganism Streptomyces roseochromogenes can hydroxylate various steroid substrates, including prednisolone, to produce 16α-hydroxyprednisolone. mdpi.com This bioconversion process can be coupled with other reactions, such as the 1,2-dehydrogenation carried out by Arthrobacter simplex, to create multi-step syntheses in a single pot. mdpi.com These novel congeners are then characterized and tested for their modified biological activities, such as altered anti-inflammatory potency or receptor binding profiles. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues in 4 Pregnene 16alpha,21 Diol 3,20 Dione Research
Development of Advanced Biocatalytic Systems for Pregnane (B1235032) Transformation
The chemical synthesis of complex steroids like 4-Pregnene-16alpha,21-diol-3,20-dione can be challenging, often involving multiple steps, low yields, and the use of harsh reagents. Biocatalysis, the use of enzymes and whole-cell microorganisms, offers a more regio- and stereoselective, and environmentally benign alternative. mdpi.comnih.gov Recent advances in biocatalysis are paving the way for more efficient and sustainable production of pregnane derivatives. mdpi.com
A significant area of development is the use of microbial transformations. For instance, the bacterium Streptomyces roseochromogenes has been shown to contain a cytochrome P450 enzyme system capable of hydroxylating progesterone (B1679170) at the 16alpha position to produce 16alpha-hydroxyprogesterone (B136659), a direct precursor to this compound. nih.gov This system involves a specific 16alpha-hydroxylase, roseoredoxin, and roseoredoxin reductase. nih.gov Further research into optimizing the expression and activity of this and similar microbial enzyme systems could lead to scalable and cost-effective production methods.
Fungi are also a rich source of enzymes for steroid transformation. Species like Aspergillus niger are known to hydroxylate progesterone at various positions, and further screening of diverse microbial populations could identify novel biocatalysts with high specificity for the desired 16alpha-hydroxylation. nih.gov The exploration of thermophilic bacilli has also revealed site-selective hydroxylation capabilities. nih.gov
Beyond whole-cell systems, the use of isolated enzymes, or "peroxygenases," from basidiomycete fungi is a promising approach. ed.ac.uk These enzymes can hydroxylate a variety of steroidal compounds using hydrogen peroxide as a cosubstrate, offering a potentially cleaner reaction system. ed.ac.uk The table below summarizes some of the key biocatalytic systems with relevance to pregnane transformation.
| Biocatalytic System | Organism/Enzyme | Substrate | Product | Relevance to this compound |
| Whole-cell | Streptomyces roseochromogenes | Progesterone | 16alpha-hydroxyprogesterone | Direct precursor synthesis |
| Whole-cell | Escherichia coli isolate (E132) | Desoxycorticosterone | 4-pregnen-20,21-diol-3-one (B1250585) | Synthesis of a related pregnane diol |
| Whole-cell | Aspergillus niger | Progesterone | 11alpha-hydroxyprogesterone, 6beta,11alpha-dihydroxyprogesterone | Demonstrates fungal potential for pregnane hydroxylation |
| Isolated Enzyme | Peroxygenase | Various steroids | Hydroxylated steroids | Potential for specific hydroxylation at the 16alpha position |
High-Throughput Screening Approaches for Modulators of Pregnane-Metabolizing Enzymes
Identifying molecules that can modulate the activity of enzymes involved in pregnane metabolism is crucial for both understanding their physiological roles and for developing potential therapeutic agents. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify such modulators. nih.gov
Future research will likely focus on developing and implementing HTS assays specifically targeting key enzymes in the this compound pathway, such as 16alpha-hydroxylase. These assays can be designed to detect either inhibitors or activators of the enzyme. For example, a fluorescence-based assay could be developed where the enzymatic reaction produces a fluorescent product, and changes in fluorescence intensity in the presence of test compounds would indicate modulation.
One approach that can be adapted is the use of time-resolved fluorescence resonance energy transfer (TR-FRET) assays. A TR-FRET assay has been successfully developed for the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes. nih.gov This methodology could be applied to screen for ligands that bind to and modulate the activity of pregnane-metabolizing enzymes.
Furthermore, high-throughput functional screening of steroid substrates with a panel of wild-type and chimeric P450 enzymes can help to identify enzymes with the desired catalytic activity for producing specific pregnane derivatives. frontiersin.org This information can then be used to engineer more efficient biocatalytic systems. The development of automated incubation and data acquisition systems, often using 96-well or 384-well microplates, is essential for the feasibility of these large-scale screening campaigns. nih.govfrontiersin.org
| Screening Approach | Target | Purpose | Potential Application for this compound Research |
| Fluorescence-based assays | 16alpha-hydroxylase | Identify inhibitors or activators | Discover compounds that regulate the synthesis of the target molecule |
| Time-Resolved FRET | Pregnane-binding enzymes | Identify ligands and modulators | Elucidate regulatory mechanisms and find potential drug candidates |
| Functional substrate screening | Cytochrome P450 enzymes | Identify enzymes with desired activity | Discover and engineer enzymes for efficient biocatalytic production |
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Understanding
To gain a holistic understanding of the role of this compound in biological systems, it is essential to move beyond the study of individual molecules and pathways. The integration of multiple "omics" datasets—genomics, proteomics, and metabolomics—offers a powerful systems biology approach to unravel the complex network of interactions that govern pregnane metabolism. wikipedia.orgdtu.dk
Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism. wikipedia.org By analyzing the metabolome in response to various stimuli or in different disease states, researchers can identify changes in the levels of this compound and its precursors and metabolites. This can provide clues about its function and the pathways it is involved in.
Integrating metabolomic data with genomic and proteomic data can provide a more complete picture. For example, a multi-omics analysis could reveal correlations between the expression of certain genes (genomics), the abundance of specific enzymes (proteomics), and the concentration of this compound (metabolomics). This integrated approach has been successfully used to study the metabolic and epigenetic changes associated with macrophage polarization and to investigate steroidogenesis in the placenta. nih.govutmb.edu
Future research will likely involve applying these multi-omics strategies to cell lines or animal models where the metabolism of this compound is relevant. This could involve, for instance, characterizing the metabolic fate of 16alpha-hydroxyprogesterone and its receptor interactions, which has been shown to involve novel steroids identified through UHPLC-MS/MS analysis. nih.gov By building comprehensive metabolic network models, researchers can predict how perturbations in the system, such as the inhibition of a particular enzyme, will affect the levels of this compound and other related steroids.
Innovation in Research Probe and Analytical Tool Development for Pregnane Chemistry
Advances in our understanding of this compound are intrinsically linked to the development of more sensitive and specific analytical tools. Future research in this area will focus on creating novel probes for real-time imaging and more sophisticated analytical techniques for quantification and structural elucidation.
The development of fluorescent probes offers a powerful way to visualize the localization and dynamics of specific molecules within living cells. While fluorescent probes specifically for this compound are not yet available, the principles of probe design are well-established. nih.gov For example, a fluorescent probe for the pregnane X receptor (PXR) has been developed using a vinblastine (B1199706) derivative labeled with a fluorophore. nih.gov A similar strategy could be employed to create probes that bind specifically to this compound or the enzymes that metabolize it. These probes would enable researchers to track the compound's distribution and interactions in real-time, providing valuable insights into its cellular functions.
Mass spectrometry (MS) is a cornerstone of steroid analysis. Future innovations will likely involve the development of more sensitive and high-resolution MS techniques for the detection and quantification of this compound in complex biological matrices. Techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are already being used to identify novel steroid metabolites. nih.gov Further advancements in MS imaging could allow for the visualization of the spatial distribution of this compound within tissues, providing a deeper understanding of its localized roles.
The table below highlights some of the emerging analytical tools and their potential applications in pregnane research.
| Analytical Tool/Probe | Principle of Operation | Potential Application for this compound Research |
| Fluorescent Probes | Specific binding to the target molecule leading to a change in fluorescence | Real-time imaging of the compound's localization and dynamics in living cells |
| UHPLC-MS/MS | High-resolution separation and mass-based detection | Accurate quantification and identification of the compound and its metabolites in biological samples |
| Mass Spectrometry Imaging | Spatially resolved mass analysis of a sample surface | Visualization of the distribution of the compound within tissues |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Pregnene-16alpha,21-diol-3,20-dione in laboratory settings?
- Methodology : Synthesis involves microbial hydroxylation using Curvularia lunata (mutant NRRL 2380) for 11β-hydroxylation and saponification of the 21-acetate group. Subsequent dehydrogenation with Corynebacterium simplex introduces double bonds (e.g., Δ⁴ or Δ¹⁶). Key steps include bromo-fluorine addition, chromic acid oxidation, and purification via silica gel chromatography .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodology : Use nuclear magnetic resonance (NMR) to verify stereochemistry (e.g., 16α-methyl and 21-hydroxyl groups) and infrared (IR) spectroscopy for functional groups. Melting point analysis (e.g., 166–171°C for the diol form) and chromatographic purity checks (silica gel elution profiles) are critical .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (ε ~15,000 at 240 nm) and solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Calibration against corticosterone analogs is advised due to structural similarities .
Advanced Research Questions
Q. What challenges arise in optimizing microbial fermentation for 16α-hydroxylation, and how can they be addressed?
- Methodology : Strain specificity and byproduct formation (e.g., Δ⁴ vs. Δ¹⁶ isomers) require mutant selection (e.g., Nocardioides simplex VKM Ac-2033D) and fermentation condition optimization (pH, temperature, duration). Co-factor supplementation (e.g., NADH) enhances hydroxylation efficiency .
Q. How do structural isomerization issues affect synthesis, and what methods resolve them?
- Methodology : Acid isomerization (e.g., HBr splitting) during Δ⁴-double bond formation can yield unwanted isomers. Counteract via silica gel chromatography (chloroform/ethyl acetate elution) and recrystallization (methylene chloride-isopropyl ether) to isolate the 16α-methyl-6α-fluoro derivative .
Q. How do researchers reconcile conflicting data on the biological activity of this compound compared to corticosterone?
- Methodology : Conduct receptor-binding assays (glucocorticoid vs. mineralocorticoid receptors) and in vivo anti-inflammatory studies. Structural differences (16α-methyl vs. 11β-hydroxyl) reduce salt retention but may alter receptor affinity .
Q. What strategies enhance solubility and stability in experimental formulations?
- Methodology : Acetylation of the 21-hydroxyl group (using acetic anhydride in pyridine) improves lipophilicity. For in vitro studies, dissolve in DMSO (≤100 mM) or ethanol (≤10 mM), ensuring storage at -20°C to prevent degradation .
Data Contradiction Analysis
Q. Why do microbial hydroxylation yields vary across studies?
- Resolution : Strain mutations (e.g., Curvularia lunata NRRL 2380 vs. wild-type) and substrate specificity (e.g., 21-acetate vs. free diol) impact conversion rates. Cross-validate with isotopic labeling (e.g., ³H/¹⁴C) to trace metabolic pathways .
Q. How can conflicting NMR data on isomer ratios be resolved?
- Resolution : Use 2D NMR techniques (COSY, NOESY) to distinguish 16α-methyl from 16β-methyl configurations. Compare with X-ray crystallography data for absolute stereochemical confirmation .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
